molecular formula C16H16N2O3S2 B12335573 Benzeneacetonitrile, 2-methyl-alpha-[2-[[(propylsulfonyl)oxy]imino]-3(2H)-thienylidene]-

Benzeneacetonitrile, 2-methyl-alpha-[2-[[(propylsulfonyl)oxy]imino]-3(2H)-thienylidene]-

Cat. No.: B12335573
M. Wt: 348.4 g/mol
InChI Key: PYKXYIPEUCVBIB-HHKVLAKUSA-N
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Preparation Methods

The synthesis of Benzeneacetonitrile, 2-methyl-alpha-[2-[[(propylsulfonyl)oxy]imino]-3(2H)-thienylidene]- involves several steps. The key synthetic route includes the reaction of benzeneacetonitrile with 2-methyl-alpha-[2-[[(propylsulfonyl)oxy]imino]-3(2H)-thienylidene] under specific conditions . The reaction conditions typically involve the use of solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production .

Chemical Reactions Analysis

Properties

Molecular Formula

C16H16N2O3S2

Molecular Weight

348.4 g/mol

IUPAC Name

[(Z)-[(3Z)-3-[cyano-(2-methylphenyl)methylidene]thiophen-2-ylidene]amino] propane-1-sulfonate

InChI

InChI=1S/C16H16N2O3S2/c1-3-10-23(19,20)21-18-16-14(8-9-22-16)15(11-17)13-7-5-4-6-12(13)2/h4-9H,3,10H2,1-2H3/b15-14+,18-16-

InChI Key

PYKXYIPEUCVBIB-HHKVLAKUSA-N

Isomeric SMILES

CCCS(=O)(=O)O/N=C\1/C(=C(\C#N)/C2=CC=CC=C2C)/C=CS1

Canonical SMILES

CCCS(=O)(=O)ON=C1C(=C(C#N)C2=CC=CC=C2C)C=CS1

Origin of Product

United States

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